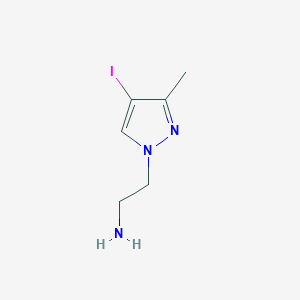

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine

Description

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine is a pyrazole derivative characterized by a 4-iodo-3-methyl-substituted pyrazole ring linked to an ethanamine side chain. The iodine atom at the 4-position introduces significant steric bulk and polarizability, while the methyl group at the 3-position contributes to steric hindrance and electronic modulation.

Properties

Molecular Formula |

C6H10IN3 |

|---|---|

Molecular Weight |

251.07 g/mol |

IUPAC Name |

2-(4-iodo-3-methylpyrazol-1-yl)ethanamine |

InChI |

InChI=1S/C6H10IN3/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3,8H2,1H3 |

InChI Key |

JURPYFDWFOEBED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1I)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodo-3-methyl-1H-pyrazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization Reactions: The ethanamine side chain can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(4-azido-3-methyl-1H-pyrazol-1-yl)ethanamine, while oxidation with potassium permanganate can produce 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)ethanoic acid .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine, as promising anticancer agents. Research indicates that pyrazole compounds can inhibit specific cancer cell lines, showcasing their ability to interfere with tumor growth. For instance, modifications of pyrazole structures have been linked to enhanced activity against Bcl-2/Bcl-xL proteins, which are crucial in cancer cell survival pathways .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, derivatives have shown promise in targeting mitochondrial pathways, leading to increased cell death in various malignancies . The incorporation of iodine in the structure may enhance lipophilicity and biological activity, making it a suitable candidate for further development.

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives can also exhibit neuroprotective properties. Compounds similar to 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can potentially lead to increased levels of acetylcholine, thereby improving cognitive functions .

Agricultural Applications

Pesticidal Properties

Pyrazole derivatives have been explored for their pesticidal properties. In agricultural research, compounds with similar structures have demonstrated efficacy against various pests and pathogens affecting crops. The unique chemical properties of pyrazoles allow them to act as effective agents in integrated pest management strategies .

Herbicidal Activity

In addition to insecticidal properties, some pyrazole derivatives have been tested for herbicidal activity. Their ability to inhibit specific biochemical pathways in plants makes them valuable as selective herbicides, minimizing damage to non-target species while effectively controlling weeds.

Materials Science

Synthesis of Functional Materials

The unique chemical structure of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine allows it to be utilized in the synthesis of novel materials. Its application in creating organic-inorganic hybrid materials has been investigated due to its potential for enhancing electrical conductivity and thermal stability .

Nanocomposites

In materials science, the compound has been incorporated into nanocomposites that exhibit improved mechanical and thermal properties. These advancements are crucial for developing high-performance materials suitable for various industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Key Comparative Insights

Nitro groups (e.g., in ) increase electron-withdrawing effects, enhancing hydrogen-bond acceptor capacity but reducing stability under reductive conditions compared to iodine . tert-Butyl groups () prioritize steric bulk over electronic effects, favoring hydrophobic interactions in biological systems .

Physicochemical Properties Lipophilicity: The tert-butyl analog () and benzyl derivative () exhibit higher logP values due to nonpolar substituents, whereas nitro groups () reduce lipophilicity . Metabolic Stability: Fluorine atoms in improve resistance to oxidative metabolism, a feature absent in the iodine- or nitro-containing compounds .

Structural Diversity and Applications The benzyl-ethanamine side chain () may enhance binding to aromatic receptors (e.g., serotonin receptors) compared to simpler ethanamine chains . Nitro-substituted pyrazoles () are often intermediates in synthesizing amino-pyrazoles via reduction, a pathway less relevant to the iodine-containing target compound .

Biological Activity

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine is a pyrazole derivative that has garnered attention for its potential biological activities, especially in medicinal chemistry. This compound features a unique structural configuration that enhances its interactions with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine is , with a molecular weight of approximately 219.04 g/mol. The compound contains a pyrazole ring substituted with an iodine atom at the 4-position and an ethanamine side chain, contributing to its distinct chemical properties and potential biological activities .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The iodine and methyl groups on the pyrazole ring enhance its binding affinity, which may modulate processes such as enzyme activity, signal transduction, and gene expression.

Biological Activities

Research indicates that 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine exhibits several pharmacological activities:

1. Antitumor Activity

Studies have shown that pyrazole derivatives, including this compound, possess significant antitumor properties. They have been reported to inhibit key pathways involved in cancer cell proliferation and survival, particularly through interactions with proteins such as BRAF(V600E) and EGFR .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. Pyrazole derivatives are known for their antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine may also exhibit anti-inflammatory properties. Research has indicated that certain pyrazole derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of various pyrazole derivatives against cancer cell lines. The results indicated that compounds similar to 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine significantly inhibited cell growth in vitro, suggesting their potential as antitumor agents .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of synthesized pyrazole compounds against Gram-positive and Gram-negative bacteria. The findings revealed that several derivatives exhibited notable antibacterial effects, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli .

Research Findings

A summary of key findings related to the biological activity of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.